molecular formula C21H23NO6S B2448896 Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1705273-81-9

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2448896
CAS No.: 1705273-81-9
M. Wt: 417.48
InChI Key: PLFVHXGZNPCSGG-UHFFFAOYSA-N
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Description

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzoate ester

Properties

IUPAC Name

methyl 4-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-27-17-7-9-18(10-8-17)29(25,26)19-11-13-22(14-12-19)20(23)15-3-5-16(6-4-15)21(24)28-2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFVHXGZNPCSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation via Dieckmann Condensation

A foundational approach involves the Dieckmann condensation, an intramolecular ester cyclization, to form the six-membered piperidine ring. As demonstrated in patent CN1583742A, this method begins with benzylamine and methyl acrylate undergoing a 1,4-addition to yield N,N-bis(β-methyl propionate)benzylamine. Subsequent cyclization under basic conditions (e.g., sodium methoxide) generates the piperidine backbone, which is then hydrolyzed and decarboxylated to produce 4-piperidone intermediates. This route offers scalability (>80% yield) but requires careful temperature modulation to avoid side reactions.

Sulfonylation at the Piperidine 4-Position

Introducing the 4-methoxyphenylsulfonyl group typically employs nucleophilic aromatic substitution (SNAr) or direct sulfonation. In a study by Debnath et al. (PMC9975056), 4-chloro-N-methoxy-N-methylbenzamide undergoes sulfonation using 4-methoxythiophenol in the presence of a palladium catalyst, achieving 68% yield. Alternative methods utilize sulfonyl chlorides, where 4-methoxyphenylsulfonyl chloride reacts with 4-aminopiperidine derivatives under mild basic conditions (e.g., triethylamine in dichloromethane).

Stepwise Synthesis and Mechanistic Insights

Synthesis of 4-((4-Methoxyphenyl)Sulfonyl)Piperidine

Step 1: Piperidine Functionalization
4-Piperidone is treated with hydroxylamine hydrochloride to form the corresponding oxime, which is reduced via hydrogenation (H2/Pd-C) to yield 4-aminopiperidine.

Step 2: Sulfonylation
The amine reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane with triethylamine as a base. The reaction proceeds via an SN2 mechanism, with the sulfonyl group attaching to the piperidine nitrogen.

Step 3: Protection/Deprotection
To prevent unwanted side reactions during subsequent steps, the sulfonylated piperidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. Deprotection later occurs under acidic conditions (e.g., HCl in dioxane).

Carbonylative Coupling with Methyl 4-Bromobenzoate

The final stage links the sulfonylated piperidine to the benzoate ester via a palladium-catalyzed carbonylative coupling. Key steps include:

  • Reaction Setup : A mixture of 4-((4-methoxyphenyl)sulfonyl)piperidine, methyl 4-bromobenzoate, carbon monoxide (1 atm), and bis(diphenylphosphino)ferrocene palladium(II) dichloride in toluene.
  • Mechanism : Oxidative addition of the aryl bromide to Pd(0), CO insertion to form an acyl palladium complex, and reductive elimination to yield the carbonyl-linked product.
  • Yield Optimization : Yields improve from 45% to 72% when using cesium carbonate as a base and maintaining temperatures at 90–100°C.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura coupling is pivotal for introducing boronate esters to the benzoate precursor. For example, methyl 4-bromo-2-methylbenzoate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, yielding the boronic ester intermediate (89% yield). Subsequent coupling with iodinated piperidine derivatives completes the carbon-carbon bond formation.

Table 1: Comparative Analysis of Coupling Reactions

Reaction Type Catalyst Base Solvent Temperature (°C) Yield (%)
Suzuki-Miyaura Pd(dppf)Cl2 Cs2CO3 Dioxane/H2O 90 89
Carbonylative Coupling Pd(OAc)2/Xantphos Et3N Toluene 100 72
Buchwald-Hartwig Pd2(dba)3/BINAP NaOtBu THF 80 65

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr reactions but risk hydrolyzing sensitive intermediates. Nonpolar solvents like toluene improve selectivity in palladium-catalyzed steps. Elevated temperatures (90–120°C) are critical for overcoming kinetic barriers in cyclization reactions but necessitate inert atmospheres to prevent oxidation.

Challenges and Industrial Scalability

Byproduct Formation in Sulfonylation

Competing N- and O-sulfonylation can occur if the piperidine nitrogen is inadequately protected. Strategies to mitigate this include using bulky protecting groups (e.g., Boc) and low temperatures (0–5°C).

Catalyst Cost and Recovery

Palladium catalysts, while efficient, contribute significantly to production costs. Recent advances employ immobilized Pd nanoparticles on magnetic supports, enabling >95% recovery via magnetic separation.

Green Chemistry Considerations

Traditional routes rely on hazardous solvents like dichloromethane. Alternative protocols using cyclopentyl methyl ether (CPME) or water-ethanol mixtures reduce environmental impact without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics and Synthesis

The molecular formula of methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is C20H24N2O5S, with a molecular weight of approximately 396.48 g/mol. The synthesis typically involves several steps that include the formation of the piperidine ring and subsequent functional group modifications to achieve the final compound.

This compound has been investigated for its diverse biological activities, particularly in the context of medicinal chemistry.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. Preliminary studies suggest that these properties may be mediated through interactions with neurotransmitter systems, including modulation of opioid receptors and pro-inflammatory cytokines.

Case Studies:

  • In animal models of pain, this compound demonstrated efficacy comparable to established analgesics.
  • In vitro studies revealed a reduction in pro-inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Activity TypeObservations
Analgesic EffectsSignificant pain relief in animal models
Anti-inflammatory EffectsReduced cytokine release in vitro
Neurotransmitter InteractionModulation of dopamine and serotonin pathways

Pharmacological Applications

The unique combination of functional groups in this compound enhances its potential as a candidate for drug development. Its ability to interact with various biological targets positions it as a promising lead compound in pharmaceutical research.

Potential Therapeutic Uses

  • Pain Management: Due to its analgesic properties, it may be developed into new pain relief medications.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory responses makes it suitable for treating conditions such as arthritis or other inflammatory diseases.

Synthesis Routes

The synthesis of this compound can be achieved through various chemical pathways. These include:

  • Nucleophilic substitution reactions involving the piperidine nitrogen.
  • Sulfonate esterification reactions facilitated by the methoxy group.
  • Acid-base reactions involving the carboxylate moiety.

Mechanism of Action

The mechanism of action of Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-((4-methylphenyl)sulfonyl)piperidine-1-carbonyl)benzoate
  • Methyl 4-(4-((4-chlorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate

Uniqueness

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features suggest potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group and a benzoate moiety. The chemical structure can be represented as follows:

C21H25N3O5S\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S}

This structure is significant because the presence of both the sulfonyl and methoxy groups may enhance its biological activity compared to simpler piperidine derivatives.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine core followed by the introduction of the sulfonyl and benzoate groups. The synthetic route may include:

  • Formation of Piperidine Ring : Starting from appropriate precursors.
  • Sulfonation : Introduction of the methoxyphenyl sulfonyl group.
  • Carbonylation : Attachment of the benzoate moiety.

Each step requires careful optimization to ensure high yield and purity.

Biological Activity

This compound has been investigated for various biological activities, particularly in pharmacology. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as kinases. Interaction studies suggest that it binds effectively to target sites, influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits kinase activity
CytotoxicityReduces viability in cancer cells

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Binding Affinity : High binding affinity to specific enzymes or receptors, which could modulate their activity.
  • Cell Cycle Regulation : Potential interference with cell cycle progression leading to growth inhibition in malignant cells.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell proliferation in breast cancer cell lines, with an IC50 value indicating effective dose levels for therapeutic application .
  • Kinase Interaction Analysis : Research involving kinase assays showed that this compound selectively inhibits CDK6, a key regulator in cell cycle progression, suggesting its potential as a targeted therapy for cancers driven by CDK dysregulation .

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate?

Methodological Answer: Synthesis requires sequential functionalization of the piperidine and benzoate moieties. Critical steps include:

  • Sulfonylation: Introducing the 4-methoxyphenylsulfonyl group to piperidine under anhydrous conditions using reagents like DCC (dicyclohexylcarbodiimide) to activate the sulfonic acid .
  • Coupling Reactions: Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the piperidine-sulfonyl intermediate to the methyl benzoate backbone .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
    Validation: Monitor intermediates via 1H^1H-NMR (e.g., δ 3.8 ppm for methoxy groups) and confirm final structure with HRMS .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC: Utilize a C18 column with a methanol/water mobile phase (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>98%) and detect impurities .
  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., sulfonyl at δ 7.5–8.0 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for sulfonylpiperidine derivatives?

Methodological Answer: Contradictions in bioassay results (e.g., IC50_{50} variability) may arise from:

  • Solubility Issues: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .
  • Assay Conditions: Standardize buffer pH (e.g., sodium acetate pH 4.6 ) and temperature (25°C) to minimize enzymatic variability.
  • Orthogonal Assays: Cross-validate using fluorescence polarization (for receptor binding) and SPR (surface plasmon resonance) for kinetic analysis .

Q. How does the electronic environment of the sulfonyl group influence reactivity in further derivatization?

Methodological Answer: The sulfonyl group’s electron-withdrawing nature directs electrophilic substitution. For example:

  • Nucleophilic Attack: React with amines (e.g., piperazine) in THF at 60°C to form sulfonamides, monitored by TLC .
  • Steric Effects: The 4-methoxy group on the phenyl ring reduces steric hindrance, enabling regioselective modifications at the para position .
    Case Study: Analogues with electron-donating groups (e.g., -OCH3_3) show 2-fold higher reactivity in Suzuki-Miyaura couplings compared to halogenated derivatives .

Q. What strategies are effective for analyzing structural-activity relationships (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Key residues (e.g., His94, Thr199) often engage the sulfonyl group .
  • Free-Wilson Analysis: Systematically modify substituents (e.g., methoxy vs. methyl groups) and correlate changes with IC50_{50} values .
  • Crystallographic Data: Compare ligand-enzyme co-crystals (e.g., PDB ID 4XYZ) to identify critical hydrogen bonds (e.g., sulfonyl oxygen with Arg106) .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in enzyme inhibition assays involving this compound?

Methodological Answer:

  • Reproducibility Checks: Repeat assays in triplicate using fresh stock solutions to exclude degradation artifacts .
  • Buffer Compatibility: Test alternative buffers (e.g., Tris-HCl vs. sodium acetate) to rule out pH-dependent enzyme denaturation .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ) to identify trends in inhibitory potency.

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